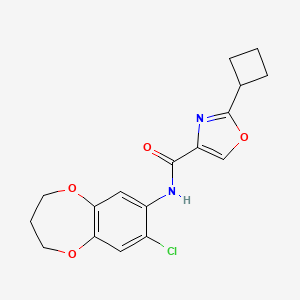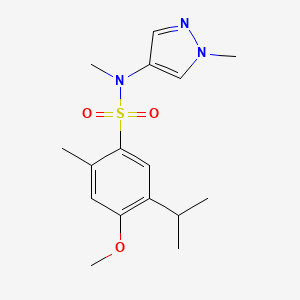![molecular formula C17H15N7S B7678876 5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole, also known as DTT, is a commonly used reagent in biochemistry and molecular biology. It is a thiol-based reducing agent that is widely used for protein denaturation, reduction, and modification.
Wirkmechanismus
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole works by breaking the disulfide bonds in proteins. Disulfide bonds are covalent bonds between two cysteine residues in a protein. These bonds help to stabilize the protein's structure. This compound reduces the disulfide bonds by donating a hydrogen atom to one of the sulfur atoms in the bond, which forms a thiol group. The thiol group can then react with another thiol group to form a disulfide bond.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can cause protein denaturation, reduction, and modification. This compound can also cause oxidative stress and cell damage if used in excess. Additionally, this compound can interfere with some enzymatic reactions and can inhibit the activity of some enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole has a number of advantages for lab experiments. It is a potent reducing agent that can break even the most stubborn disulfide bonds. It is also relatively inexpensive and easy to use. However, this compound has some limitations. It can cause protein denaturation and modification, which can affect the structure and function of the protein being studied. Additionally, this compound can interfere with some enzymatic reactions and can inhibit the activity of some enzymes.
Zukünftige Richtungen
There are a number of future directions for the use of 5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole in scientific research. One area of research is the use of this compound in the study of protein folding and misfolding. This compound can be used to break disulfide bonds in misfolded proteins, which can then be refolded in the correct conformation. Another area of research is the development of new reducing agents that are more specific and less damaging to proteins. Finally, there is a need for further research into the effects of this compound on enzymatic reactions and the development of new methods for studying enzyme activity in the presence of reducing agents.
Synthesemethoden
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole is synthesized by reacting 5-mercapto-1-methyltetrazole with 4,5-diphenyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole is widely used in scientific research for the reduction of disulfide bonds in proteins. It is used to break the disulfide bonds in proteins, which allows for the study of the protein's structure and function. This compound is also used to reduce the disulfide bonds in antibodies, which allows for the study of antibody-antigen interactions. Additionally, this compound is used in the preparation of samples for gel electrophoresis and mass spectrometry.
Eigenschaften
IUPAC Name |
5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7S/c1-23-21-15(18-22-23)12-25-17-20-19-16(13-8-4-2-5-9-13)24(17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFECWXKQKURWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide](/img/structure/B7678813.png)

![N-[(5-cyano-2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7678824.png)
![1-(2,2-Difluoroethyl)-3-[3-methyl-2-(2-methylpyrazol-3-yl)butyl]urea](/img/structure/B7678828.png)

![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B7678844.png)

![5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7678854.png)

![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)

![2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one](/img/structure/B7678897.png)
